ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a benzo[g]indole core substituted with methoxy and methyl groups, making it a valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The compound may inhibit or activate specific signaling pathways, resulting in the desired biological response.
Comparison with Similar Compounds
Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: This compound shares a similar indole core but lacks the carboxylate and additional methoxy groups, making it less versatile in certain applications.
5-(4-Methoxyphenyl)-1H-imidazole: Although structurally different, this compound exhibits similar biological activity, particularly in the inhibition of specific enzymes.
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H23NO4/c1-5-29-24(26)22-15(2)25(16-10-12-17(27-3)13-11-16)23-19-9-7-6-8-18(19)21(28-4)14-20(22)23/h6-14H,5H2,1-4H3 |
InChI Key |
MZPRYYOUKZIGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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